molecular formula C9H10BrNO B1266501 2-Bromo-n-(2-methylphenyl)acetamide CAS No. 5332-69-4

2-Bromo-n-(2-methylphenyl)acetamide

Cat. No.: B1266501
CAS No.: 5332-69-4
M. Wt: 228.09 g/mol
InChI Key: AYLPWFVMBCQRGR-UHFFFAOYSA-N
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Description

2-Bromo-n-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-bromo-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n-(2-methylphenyl)acetamide can be synthesized through the bromination of n-(2-methylphenyl)acetamide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-Bromo-N-(2-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, making it valuable in creating diverse chemical entities, including pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes. Research indicates that derivatives like this one can act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds indicate significant potential for development into anticancer agents.

Medicine

  • Pharmacological Properties : Ongoing research focuses on the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest it may modulate pain pathways, making it a candidate for pain management therapies.
  • Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase suggests potential applications in developing treatments for conditions characterized by cholinergic dysfunction .

Data Table: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
Antiproliferative ActivitySignificant effects against MCF-7 cells
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies and Research Findings

  • Antiproliferative Studies : A study demonstrated that structural modifications in acetamides led to IC50 values ranging from 10–33 nM against MCF-7 cells, highlighting the importance of chemical structure in determining biological efficacy.
  • Cholinesterase Inhibition Studies : Research indicated that N-substituted acetamides could effectively inhibit acetylcholinesterase, suggesting their potential role in treating Alzheimer's disease by increasing acetylcholine levels in synaptic clefts .
  • Comparative Analysis : When compared with similar compounds like N-(4-bromophenyl)acetamide and N-(2-iodo-4-methylphenyl)acetamide, this compound exhibits unique reactivity due to its specific substituents, leading to distinct biological activities that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-n-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the bromine atom and the presence of the 2-methylphenyl group confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Bromo-N-(2-methylphenyl)acetamide is a brominated acetamide compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNOC_9H_{10}BrNO, with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the 2-position of a substituted phenyl ring, alongside an acetamide functional group, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AChECompetitive12.5
BChENon-competitive15.3

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its mechanism involves the modulation of inflammatory pathways, potentially interacting with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have indicated that derivatives of this compound may reduce inflammation markers in vitro .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation, influencing signaling pathways that modulate these processes .

Study on Cholinesterase Inhibition

In a study published in the Pakistani Journal of Pharmaceutical Sciences, researchers evaluated various derivatives of brominated acetamides, including this compound. The study highlighted its effectiveness as an AChE inhibitor, suggesting potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Research

Another significant study investigated the anti-inflammatory properties of this compound derivatives. The results demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential use in developing anti-inflammatory drugs .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
2-Bromo-N-(4-fluoro-2-methylphenyl)acetamideBromine at 2-position, fluorine at 4-positionEnhanced anti-inflammatory effects
N-(2-Bromo-4-methylphenyl)acetamideBromine at 2-position, methyl at 4-positionDifferent binding affinities

Properties

IUPAC Name

2-bromo-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPWFVMBCQRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277043
Record name 2-bromo-n-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-69-4
Record name 5332-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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